molecular formula C7H7N5S B2499768 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole CAS No. 2309727-73-7

2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2499768
CAS No.: 2309727-73-7
M. Wt: 193.23
InChI Key: SEBVHPZAXUPOHL-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 2 and a 1,2,4-triazole moiety at position 4. The 1,3,4-thiadiazole ring system is known for its electron-deficient nature and metabolic stability, making it a scaffold of interest in medicinal and agrochemical research. The 1,2,4-triazole substituent contributes to hydrogen-bonding interactions, which are critical for biological activity.

Properties

IUPAC Name

2-cyclopropyl-5-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c1-2-5(1)6-10-11-7(13-6)12-4-8-3-9-12/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBVHPZAXUPOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole typically involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the intermediate 2-cyclopropyl-1,3,4-thiadiazole-5-thiol. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable base to yield the final product. The reaction conditions often include refluxing in an inert atmosphere to ensure the purity and yield of the product .

Chemical Reactions Analysis

2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or thiadiazole rings are substituted with other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, inert atmospheres (e.g., nitrogen or argon), and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or ring structures .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Compounds containing the thiadiazole nucleus have been shown to possess antibacterial and antifungal activities. In particular, studies have demonstrated that 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole can inhibit the growth of various pathogens including Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .

Anticancer Properties

The compound has also been studied for its potential anticancer activity. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Notably, some studies suggest that modifications on the thiadiazole framework can enhance the antiproliferative effects against specific cancer types . For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell growth .

Anti-inflammatory Effects

Thiadiazole derivatives are recognized for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways and may serve as potential therapeutic agents for inflammatory diseases . The specific application of this compound in this context remains an area for further exploration.

Several case studies highlight the efficacy of this compound in biological assays:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized thiadiazoles against common pathogens using disc diffusion methods. Results indicated significant inhibition zones for certain derivatives .
  • Cytotoxicity Assays : In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of various thiadiazole derivatives. The results showed that some compounds exhibited IC50 values in the micromolar range .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on core structures, substituents, biological activities, and applications:

Table 1: Structural and Functional Comparison of Thiadiazole/Triazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Application/Context
Target Compound 1,3,4-thiadiazole Cyclopropyl, 1H-1,2,4-triazol-1-yl Inferred antimicrobial/agrochemical Agrochemicals (herbicides, insecticides)
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole tert-Butyl, 1H-1,2,4-triazol-1-yl Anticancer (preclinical research) Pharmaceutical lead optimization
β-(1,2,4-triazol-1-yl)-L-alanine Amino acid 1H-1,2,4-triazol-1-yl Fungicide metabolite Metabolite of myclobutanil (fungicide)

Key Insights

Core Structure Differences :

  • The 1,3,4-thiadiazole core (target compound) contains two nitrogen atoms and one sulfur atom, conferring electron deficiency and rigidity. This contrasts with the thiazole core (e.g., compound), which has one nitrogen and one sulfur atom, offering distinct electronic and steric properties. Thiadiazoles are often more resistant to metabolic degradation, enhancing their utility in agrochemicals , whereas thiazoles are explored for pharmaceutical applications due to their biocompatibility .

Substituent Effects :

  • The cyclopropyl group in the target compound is smaller and more rigid than the tert-butyl group in the thiazole derivative. This difference influences lipophilicity and steric interactions: cyclopropyl may enhance membrane penetration, while tert-butyl could improve target-binding specificity in proteins .
  • The 1,2,4-triazole moiety is common across all compounds, but its position (e.g., 1-yl vs. 3-yl) affects hydrogen-bonding capacity. In the target compound, the triazole at position 5 may facilitate interactions with enzymes or receptors in agrochemical targets .

In contrast, the thiazole derivative in exhibits anticancer activity, highlighting how core structure and substituent choice redirect biological function. Thiazole-triazole hybrids are often prioritized for drug discovery due to their tunable pharmacokinetics .

Synthetic Considerations :

  • The target compound likely requires cyclization of the thiadiazole ring followed by regioselective substitution, whereas the thiazole derivative in was synthesized via condensation and cyclization steps. These differences reflect the reactivity of sulfur-containing heterocycles .

Research Findings and Implications

  • Agrochemical Potential: Triazole-thiadiazole hybrids are well-documented in agrochemical research. For example, β-(1,2,4-triazol-1-yl)-L-alanine derivatives act as metabolites of commercial fungicides, supporting the hypothesis that the target compound could be optimized for similar applications .
  • Pharmaceutical Divergence: The thiazole-triazole derivative in demonstrates that minor structural changes (e.g., thiazole vs. thiadiazole) can pivot activity from agrochemical to anticancer domains. This underscores the importance of scaffold selection in drug design .

Biological Activity

2-Cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4SC_7H_{12}N_4S, with a molecular weight of approximately 168.26 g/mol. The structure features a thiadiazole ring fused with a triazole moiety, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole framework have been shown to possess antibacterial and antifungal properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains and fungi, suggesting that this compound may also exhibit such activities .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the safety profile of this compound. In one study involving L929 fibroblast cells using the MTT assay method, it was found that certain derivatives did not display cytotoxic effects at concentrations of 5.0 µg/mL and 10.0 µg/mL . The viability rates ranged from 68% to 90%, indicating a favorable safety margin for further exploration in therapeutic applications.

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication and exhibit protective effects against viral infections. The incorporation of triazole rings into the structure enhances this antiviral activity .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for antibacterial efficacy against various pathogens including Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial properties with minimum inhibitory concentrations (MIC) as low as 10 µg/mL for some derivatives .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound. In vitro studies highlighted its ability to induce apoptosis in cancer cell lines while maintaining low toxicity towards normal cells. The compound demonstrated significant growth inhibition in cancer cells at concentrations above 10 µg/mL .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable pharmacokinetic properties. Studies suggest good oral bioavailability and metabolic stability due to the presence of the thiadiazole and triazole moieties .

Q & A

Basic: What synthetic methodologies are established for preparing 2-cyclopropyl-5-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Thiadiazole Core Formation : Cyclocondensation of thioamides or hydrazine derivatives with carboxylic acids or esters under acidic conditions (e.g., POCl₃ catalysis) .
  • Triazole Substitution : Introducing the 1,2,4-triazole moiety via nucleophilic displacement or copper-catalyzed "click" chemistry .
  • Cyclopropane Functionalization : Cyclopropane groups are introduced via [2+1] cycloaddition reactions using diazo compounds or via alkylation with cyclopropyl halides .
    Key Optimization Variables : Reaction time (16–24 hours for POCl₃-mediated steps), solvent polarity (DCM/DMF mixtures), and purification via recrystallization (ethanol or ethanol-DMF) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm) and heterocyclic carbons .
    • IR : Confirms N–H stretches (triazole, ~3100 cm⁻¹) and C=S bonds (thiadiazole, ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves planar geometry of the triazolothiadiazole system and dihedral angles with substituents (e.g., 74.34° between thiadiazole and aryl rings) .
  • Elemental Analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How does molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known triazole/thiadiazole affinity (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
  • Docking Workflow :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Parameters : Grid box centered on active sites (20 ų), Lamarckian genetic algorithm for conformational sampling .
  • Key Interactions :
    • Hydrogen bonding between triazole N-atoms and catalytic residues (e.g., Asp-93 in CYP51).
    • Hydrophobic contacts with cyclopropyl and thiadiazole moieties .

Advanced: How do substituent variations impact the compound’s pharmacological properties?

Methodological Answer:
Substituents modulate bioactivity via electronic and steric effects:

Substituent Impact on Activity Evidence
Cyclopropyl Enhances metabolic stability and membrane permeability vs. bulkier groups (e.g., phenyl) .
Electron-withdrawing (e.g., Cl)Increases antimicrobial potency by improving target binding (e.g., DNA gyrase inhibition) .
Triazole Position 1H-1,2,4-triazol-1-yl vs. 1H-1,2,3-triazol-4-yl alters hydrogen-bonding capacity .

Experimental Validation : SAR studies using MIC assays (fungal/bacterial strains) and cytotoxicity profiling (HEK293 cells) .

Advanced: What computational approaches model the compound’s electronic and reactive properties?

Methodological Answer:

  • DFT Calculations :
    • Software : Gaussian 09 with B3LYP/6-31G(d) basis set.
    • Outputs : HOMO-LUMO gaps (predict redox behavior), Mulliken charges (identify nucleophilic/electrophilic sites) .
  • QSAR Models :
    • Descriptors : LogP, polar surface area, and dipole moment correlate with bioavailability (R² > 0.85 in training sets) .
  • MD Simulations :
    • Conditions : NPT ensemble (310 K, 1 atm) to assess stability in lipid bilayers (e.g., POPC membranes) .

Data Contradiction: Why do studies report conflicting bioactivity data for this compound?

Methodological Answer:
Discrepancies arise due to:

  • Structural Variants : Minor substituent differences (e.g., methyl vs. ethyl on triazole) alter target affinity .
  • Assay Conditions :
    • pH Effects : Thiadiazole stability varies in acidic vs. neutral media (e.g., hydrolysis at pH < 5) .
    • Strain-Specificity : Antimicrobial activity against C. albicans vs. S. aureus may differ 10-fold .
  • Purification Artifacts : Residual solvents (e.g., DMF) in <95% pure samples can suppress activity .

Resolution : Standardize protocols (CLSI guidelines) and report purity (>98% by HPLC) and crystallinity data .

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